molecular formula C8H5BrF4O B2799022 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 83015-28-5

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B2799022
CAS No.: 83015-28-5
M. Wt: 273.025
InChI Key: YFJNDYLVUQFCOF-UHFFFAOYSA-N
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Description

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene is an organic compound with the molecular formula C8H5BrF4O and a molecular weight of 273.02 g/mol . It is a brominated aromatic ether, where the bromine atom is attached to the benzene ring, and the ether group contains a tetrafluoroethoxy substituent. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 2-(1,1,2,2-tetrafluoroethoxy)benzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide . The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrafluoroethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

1-bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-5-3-1-2-4-6(5)14-8(12,13)7(10)11/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGSEHUUSPUFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(C(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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